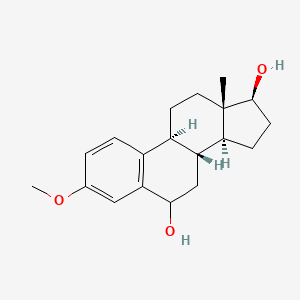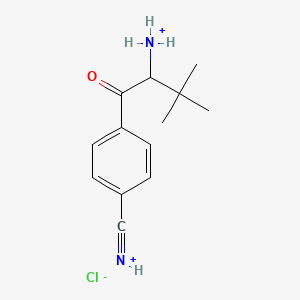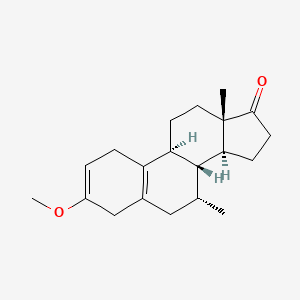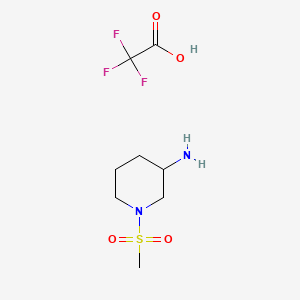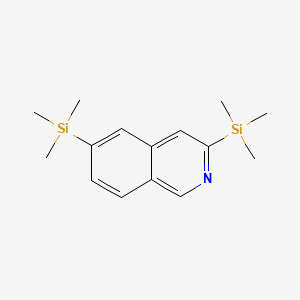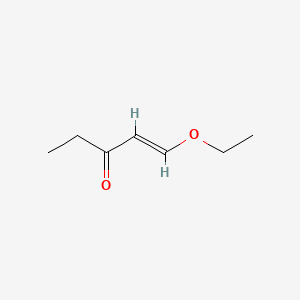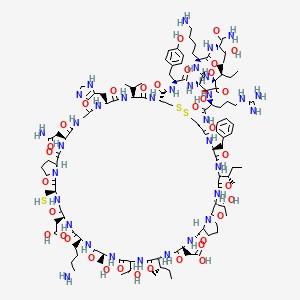
Norarmepavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norarmepavine is a naturally occurring benzylisoquinoline alkaloid. It is derived from the plant species Nelumbo lutea and is known for its significant pharmacological properties. The compound has a molecular formula of C18H21NO3 and a molecular weight of 299.36 g/mol. This compound is a white crystalline powder that is soluble in acids and bases but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norarmepavine can be achieved through the chemical modification of armepavine. One common method involves the use of the Bischler-Napieralski reaction, where the phenolic hydroxyl group is protected using a benzyl group. The synthesis process includes the following steps :
- Protection of the phenolic hydroxyl group with a benzyl group.
- Formation of the tetrahydroisoquinoline ring system.
- Removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Norarmepavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, often using reagents like halogens or alkylating agents.
Major Products:
- Oxidation of this compound can produce carbon-carbon and carbon-oxygen dimers.
- Reduction reactions yield reduced forms of the compound with altered functional groups.
- Substitution reactions result in various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Norarmepavine has been extensively studied for its pharmacological effects, particularly in the field of cardiovascular research. It has been shown to exhibit hypotensive and bradycardic properties, making it a potential candidate for the treatment of cardiovascular diseases . Additionally, this compound has been investigated for its calcium antagonist-like effects, which could be useful in modulating calcium entry and intracellular release in cells .
In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other benzylisoquinoline alkaloids. Its unique structure and reactivity make it a useful compound for studying various chemical reactions and mechanisms .
Mecanismo De Acción
Norarmepavine exerts its effects primarily through its interaction with calcium channels. It acts as a calcium antagonist, modulating calcium entry and intracellular release in cells. This mechanism is responsible for its hypotensive and bradycardic effects, as it reduces the contractility and heart rate by decreasing calcium influx into cardiac cells . The compound also affects the calcium sensitivity of the cell contractile machinery, further contributing to its cardiovascular effects .
Comparación Con Compuestos Similares
Coclaurine: Exhibits similar cardiovascular effects but with lower efficacy compared to Norarmepavine.
Norcoclaurine: Also affects calcium channels but has a different mechanism of action compared to this compound.
Uniqueness of this compound: this compound’s unique combination of hypotensive, bradycardic, and calcium antagonist-like effects sets it apart from other similar compounds. Its higher efficacy in modulating calcium channels makes it a more potent candidate for cardiovascular research and potential therapeutic applications .
Propiedades
Número CAS |
3195-01-5 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.355 |
Nombre IUPAC |
4-[[(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20O3/c1-20-17-10-14-6-5-13(16(14)11-18(17)21-2)9-12-3-7-15(19)8-4-12/h3-4,7-8,10-11,13,19H,5-6,9H2,1-2H3/t13-/m1/s1 |
Clave InChI |
XFNBAZARFRWXTP-CYBMUJFWSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)CC3=CC=C(C=C3)O)OC |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


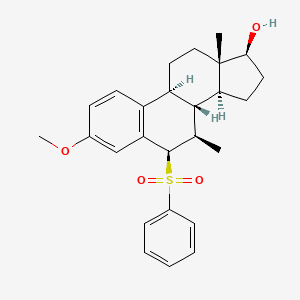
![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)
